molecular formula C14H16N2O2 B1361661 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde CAS No. 947012-62-6

3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde

Cat. No. B1361661
CAS RN: 947012-62-6
M. Wt: 244.29 g/mol
InChI Key: UWMWGLGHZZJUJW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Luminescence Sensing

Two lanthanide(III)-organic frameworks, featuring dimethylphenyl imidazole dicarboxylate (related to the compound of interest), have been synthesized and demonstrated potential as fluorescence sensors for benzaldehyde-based derivatives. Their sensitivity to these chemicals highlights their utility in luminescence sensing applications (Shi et al., 2015).

Synthesis of Heterocyclic Compounds

Research involving the synthesis of heterocyclic compounds like oxazepine, pyrazole, and isoxazole derivatives from 2-aminobenzaldehyde has utilized imidazole-related compounds. These findings contribute to the broader understanding of chemical synthesis techniques and the development of various heterocyclic compounds (Adnan, Hassan, & Thamer, 2014).

Electrodeposition and Electrocatalytic Activity

Studies on dihydroxybenzaldehydes, analogous to the compound , have explored their oxidative electrodeposition and electrocatalytic activity towards NADH oxidation. This research provides insights into potential applications in biosensors and electrocatalysis (Pariente et al., 1996).

Antibacterial Activities

Research into Schiff bases containing imidazole compounds has shown that they possess significant antibacterial activities against various bacteria like Escherichia coli and Bacillus subtilis. This underscores their potential application in developing antibacterial agents (Hua-nan, 2012).

Crystal Structure Analysis

The crystal structure of compounds related to imidazoles, such as 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene, has been extensively studied. This research contributes to the understanding of molecular structures and interactions in crystallography (Sun et al., 2000).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

3-(imidazol-1-ylmethyl)-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11(2)18-14-4-3-12(9-17)7-13(14)8-16-6-5-15-10-16/h3-7,9-11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMWGLGHZZJUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198530
Record name 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

947012-62-6
Record name 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947012-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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